

Application of RGN-259 in Dry Eye Syndrome Research

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Compound of Interest

Compound Name: KH-259

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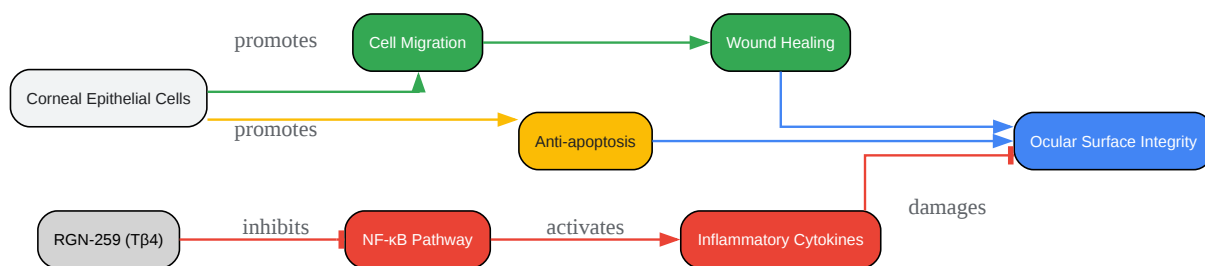
Introduction

RGN-259 is a sterile, preservative-free ophthalmic eye drop formulation of Thymosin Beta 4 (T β 4), a naturally occurring 43-amino acid peptide that plays a crucial role in wound healing, inflammation modulation, and cytoprotection.[1][2] This application note details the utility of RGN-259 in dry eye syndrome (DES) research, summarizing key preclinical and clinical findings, outlining experimental protocols, and visualizing its mechanism of action. While research has explored its potential in various ophthalmic conditions, including neurotrophic keratopathy, this document will focus on its application in DES.[2][3][4][5]

Mechanism of Action

RGN-259's therapeutic potential in dry eye syndrome stems from the multifaceted activities of its active ingredient, Thymosin Beta 4. T β 4 is known to promote corneal epithelial cell migration, inhibit apoptosis, and exert anti-inflammatory effects, all of which are critical in addressing the pathophysiology of dry eye disease.[1][6][7] The anti-inflammatory properties are partly mediated through the downregulation of the NF- κ B signaling pathway.[6]

Signaling Pathway



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Caption: RGN-259 (Tβ4) signaling in corneal epithelial cells.

Preclinical Data

Animal models of dry eye have demonstrated the efficacy of RGN-259 in improving key parameters of ocular surface health. A notable preclinical study utilized a dry eye mouse model to compare RGN-259 with other prescription drugs.[8][9]

Efficacy in a Dry Eye Mouse Model

Parameter	RGN-259 (2x/day)	RGN-259 (4x/day)	Cyclosporine A (CsA)	Diquafosol (DQS)	Lifitegrast (LFA)	Vehicle
Tear Production (fold increase)	9.3	9.1	Small effect	Comparable to RGN-259	Comparable to RGN-259	-
Corneal Irregularity Score Improvement	38.2%	60.3%	Similar to vehicle	Similar to vehicle	Similar to RGN-259	-
Corneal Fluorescein Staining Score Recovery	33.6%	54.8%	Similar to vehicle	Similar to vehicle	Similar to RGN-259	-
Corneal Detachment Decrease	68.8%	93.8%	-	Comparable to RGN-259	Comparable to RGN-259	-
Goblet Cell Density Recovery (fold increase)	2.0	2.4	Similar to RGN-259	Less active	Less active	-
Mucin Staining Increase (fold increase)	2.4	2.6	Similar to RGN-259	Less active	Less active	-

Clinical Data

RGN-259 has been evaluated in multiple clinical trials for the treatment of dry eye syndrome. These studies have assessed its safety and efficacy in improving both signs and symptoms of the disease.

Phase IIb/III Clinical Trial Results

Endpoint	RGN-259 (0.05%)	RGN-259 (0.1%)	Placebo	p-value (vs. Placebo)
Ocular Discomfort during CAE exposure (Day 28)	-	Significant reduction	-	p=0.043
Ocular Discomfort after CAE exposure (Day 28)	Significant improvement	Significant improvement	-	p=0.0366 (0.05%), p=0.0072 (0.1%)
Total Corneal Staining (pre-CAE, Day 28, in patients with compromised TFBUT)	Significant reduction	Significant reduction	-	p=0.0310 (0.05%), p=0.0274 (0.1%)
Inferior Corneal Staining (pre-CAE, Day 28, in patients with compromised TFBUT)	Significant reduction	Significant reduction	-	p=0.0171 (0.05%), p=0.0062 (0.1%)

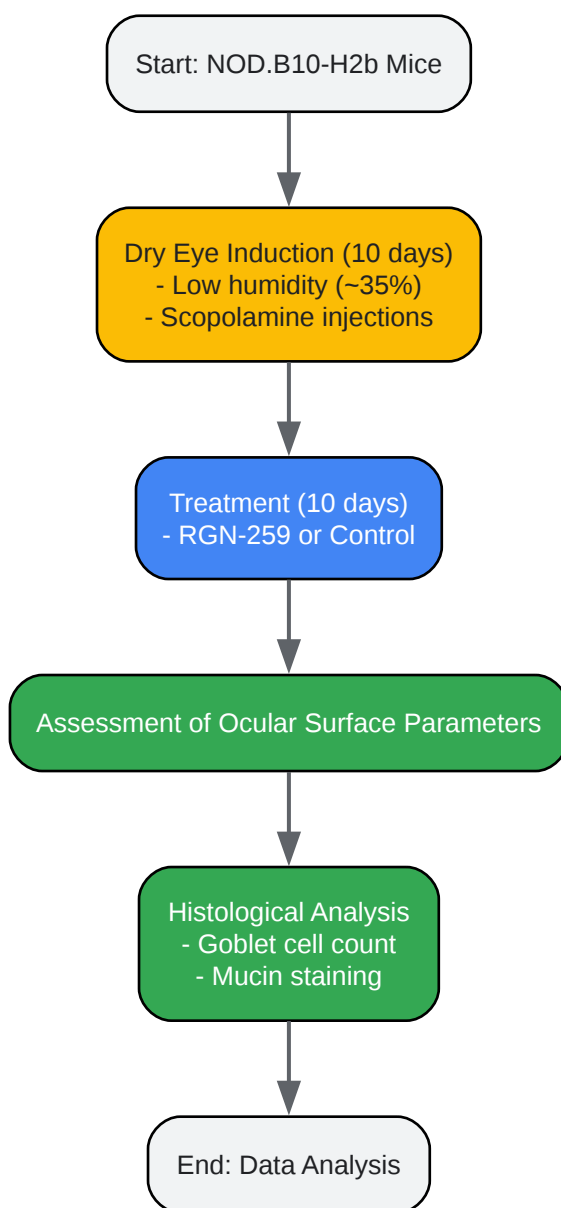
CAE: Controlled Adverse Environment; TFBUT: Tear Film Break-Up Time

Experimental Protocols

Murine Model of Dry Eye

A widely used preclinical model to evaluate the efficacy of RGN-259 involves the induction of dry eye in NOD.B10-H2b mice.[8]

Workflow:



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Caption: Workflow for the preclinical evaluation of RGN-259.

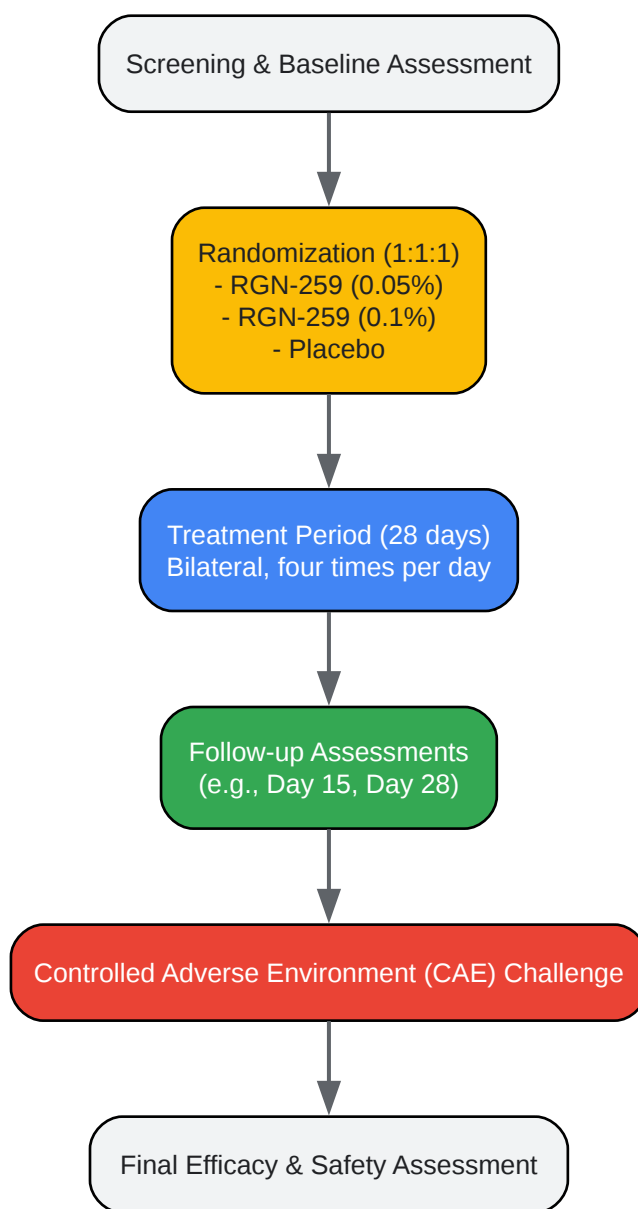
Methodology:

- **Animal Model:** Utilize NOD.B10-H2b mice, which are susceptible to developing autoimmune-like dry eye.[10]
- **Dry Eye Induction:** For 10 days, expose the mice to a controlled environment with low humidity (approximately 35%) and administer subcutaneous injections of scopolamine hydrobromide.[8]
- **Treatment:** Following the induction period, administer topical eye drops of RGN-259 (at desired concentrations, e.g., twice or four times daily) or a vehicle control for 10 days.[8]
- **Assessment of Clinical Signs:**
 - **Tear Production:** Measure tear volume using phenol red-impregnated cotton threads.
 - **Corneal Irregularity:** Score the smoothness of the corneal surface.
 - **Corneal Fluorescein Staining:** Instill fluorescein dye and score the degree of corneal epithelial damage under a slit lamp.[7][8]
- **Histological Analysis:**
 - Euthanize the mice and collect ocular tissues.
 - Perform Periodic acid-Schiff (PAS) staining on conjunctival sections to quantify goblet cell density and mucin production.[8]
 - Analyze the expression of inflammatory markers in the cornea and conjunctiva via immunohistochemistry.[9]

Clinical Trial Protocol (Phase IIb/III Example)

Objective: To evaluate the safety and efficacy of RGN-259 for the treatment of signs and symptoms of dry eye syndrome.

Workflow:



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Caption: A typical clinical trial workflow for RGN-259.

Methodology:

- **Study Population:** Recruit subjects with a history of dry eye syndrome for at least 6 months, meeting specific inclusion criteria for tear film break-up time, Schirmer's test score, and corneal fluorescein staining.
- **Study Design:** A multi-center, randomized, double-masked, placebo-controlled trial.

- Treatment Arms:
 - RGN-259 (0.05%) ophthalmic solution
 - RGN-259 (0.1%) ophthalmic solution
 - Placebo (vehicle) ophthalmic solution
- Dosing Regimen: Instill one drop in each eye four times per day for 28 days.
- Efficacy Endpoints:
 - Primary: Change from baseline in ocular discomfort and corneal fluorescein staining.
 - Secondary: Changes in tear film break-up time, other dry eye symptoms (e.g., dryness, foreign body sensation), and safety assessments.
- Controlled Adverse Environment (CAE™) Model: At specified time points, expose subjects to a controlled environment with low humidity, high airflow, and visual tasking to exacerbate dry eye signs and symptoms for efficacy evaluation.

Safety and Tolerability

Across multiple clinical trials, RGN-259 has been shown to be safe and well-tolerated, with no significant drug-related adverse events reported.^{[11][12]}

Conclusion

RGN-259 (Thymosin Beta 4) is a promising therapeutic agent for dry eye syndrome with a well-defined mechanism of action that addresses key aspects of the disease pathology. Preclinical and clinical data support its efficacy in improving both signs and symptoms of dry eye. The provided protocols offer a framework for further investigation into the therapeutic potential of RGN-259.

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